

Spectroscopic characterization of Benzylidenemalononitrile (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: Benzylidenemalononitrile

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Spectroscopic Profile of Benzylidenemalononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **benzylidenemalononitrile**, a key intermediate in the synthesis of various organic compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties, offering a comprehensive reference for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **benzylidenemalononitrile**. Both ¹H and ¹³C NMR data are presented below, providing insights into the chemical environment of each proton and carbon atom.

¹H NMR Data

The ¹H NMR spectrum of **benzylidenemalononitrile** is characterized by signals corresponding to the aromatic protons of the benzylidene group and the vinylic proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



Proton	Chemical Shift (δ) in CDCl₃ (ppm)	Multiplicity	Coupling Constant (J) in Hz	Integration
Aromatic (ortho, meta, para)	7.57 - 7.92	Multiplet	-	5H
Vinylic	7.79 - 7.82	Singlet	-	1H

Note: Specific peak assignments within the aromatic region can vary slightly depending on the solvent and the specific spectrometer frequency. Some literature reports provide more detailed assignments for the aromatic protons. For example, a multiplet at δ 7.57 ppm for 3H and a doublet at δ 7.67 ppm (J = 8 Hz) for 2H.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for **benzylidenemalononitrile** are tabulated below.

Carbon	Chemical Shift (δ) in CDCl₃ (ppm)	Chemical Shift (δ) in DMSO-d ₆ (ppm)
C=C (vinylic, attached to phenyl)	159.93 - 162.26	161.95 - 162.26
Aromatic C-H	128.5 - 131.99	130.22 - 131.20
Aromatic C (quaternary)	130.85 - 134.7	131.99 - 135.07
Aromatic C-H (para)	134.57	135.07
CN (nitrile)	112.49 - 113.64	113.90 - 115.09
C(CN) ₂	82.74 - 82.8	80.58 - 82.30

Note: The exact chemical shifts can be influenced by the solvent used for analysis. Data from both CDCl₃ and DMSO-d₆ are provided for comparison.[1][2][3]

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The key IR absorption bands for **benzylidenemalononitrile** are summarized below.

Functional Group	Vibrational Mode	Frequency (cm ⁻¹)
C≡N (nitrile)	Stretching	2225
C=C (alkene)	Stretching	1640 - 1580
C=C (aromatic)	Stretching	1449
C-H (aromatic)	Stretching	~3030

Note: The IR spectrum of **benzylidenemalononitrile** is characterized by a strong, sharp absorption band for the nitrile group.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λ _max) for **benzylidenemalononitrile** is indicative of its conjugated system.

Solvent	λ_max (nm)
Ethanol	307

Note: The extended conjugation involving the benzene ring, the double bond, and the two nitrile groups results in a significant UV absorption.[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **benzylidenemalononitrile**.

NMR Spectroscopy





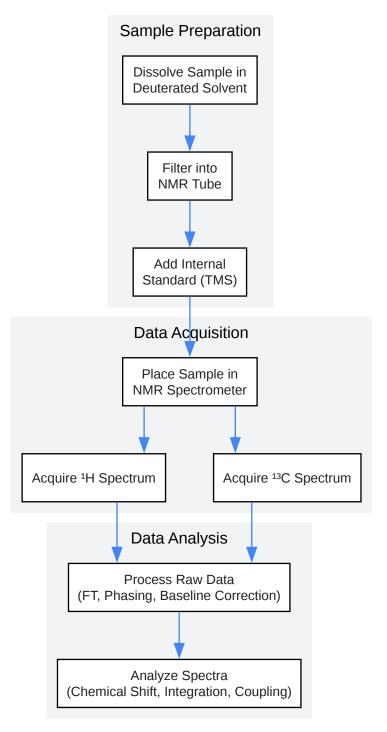


A general protocol for acquiring NMR spectra of an organic compound like **benzylidenemalononitrile** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified **benzylidenemalononitrile** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

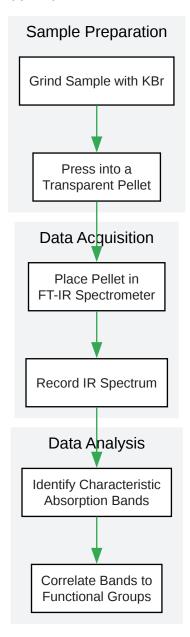


NMR Spectroscopy Experimental Workflow



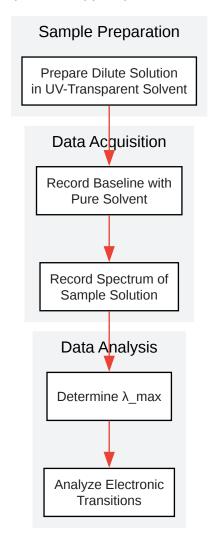


IR Spectroscopy Experimental Workflow (KBr Pellet)





UV-Vis Spectroscopy Experimental Workflow



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